3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
The compound 3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one features a fused benzofuropyrimidinone core with two distinct substituents:
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O4S/c26-18-7-3-1-5-16(18)13-33-25-27-22-17-6-2-4-8-19(17)32-23(22)24(29)28(25)12-15-9-10-20-21(11-15)31-14-30-20/h1-11H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPURTWBACXATLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N=C3SCC6=CC=CC=C6Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl]benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 450.9 g/mol . The structure features multiple functional groups that may contribute to its biological activity, including a benzodioxole moiety and a chlorobenzyl group.
| Property | Value |
|---|---|
| Molecular Formula | C21H23ClN2O5S |
| Molecular Weight | 450.9 g/mol |
| IUPAC Name | 3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl]benzofuro[3,2-d]pyrimidin-4(3H)-one |
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition : Research indicates that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with certain receptors, leading to modulation of signaling pathways that affect cellular functions.
- Antioxidant Properties : The presence of the benzodioxole ring suggests potential antioxidant activity, which could protect cells from oxidative stress.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds structurally similar to 3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl]benzofuro[3,2-d]pyrimidin-4(3H)-one . For instance:
- A series of piperidine derivatives demonstrated significant antibacterial activity against various strains including Xanthomonas axonopodis and Ralstonia solanacearum .
Antidiabetic Potential
Recent investigations into benzodioxole derivatives have highlighted their potential as antidiabetic agents. These compounds exhibited notable inhibitory effects on α-amylase and α-glucosidase, enzymes critical in carbohydrate metabolism .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Benzodioxole 1 | 8.5 | α-amylase |
| Benzodioxole 2 | 15.26 | α-glucosidase |
Anticancer Activity
Preliminary studies suggest that derivatives related to this compound may exhibit anticancer properties by inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
- Case Study on Antimicrobial Efficacy : A study reported that a similar benzodioxole derivative showed enhanced antibacterial activity compared to standard antibiotics, indicating its potential as a lead compound in developing new antimicrobial agents .
- Antidiabetic Screening : A set of synthesized benzodioxole derivatives were screened for their antidiabetic effects, revealing several candidates with promising IC50 values against α-amylase and α-glucosidase .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl] benzofuro[3,2-d]pyrimidin-4(3H)-one. Research indicates that derivatives of pyrimidine and benzofuro compounds exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
-
In Vitro Studies :
- A compound with a similar structure demonstrated an IC50 value of 1.74 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
- Flow cytometric analysis showed that certain derivatives could induce apoptosis in lung cancer A549 cells at low micromolar concentrations .
- Mechanisms of Action :
Synthesis Methodologies
The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl] benzofuro[3,2-d]pyrimidin-4(3H)-one involves several steps that can be optimized for yield and purity.
Synthesis Steps
- Formation of Intermediate Compounds :
- Initial reactions typically involve the formation of benzodioxole derivatives through the reaction of substituted phenols with appropriate aldehydes or ketones.
- Cyclization Reactions :
- Subsequent cyclization reactions lead to the formation of the pyrimidine core, which is essential for the biological activity of the compound.
Biological Activities Beyond Cancer
In addition to anticancer properties, compounds related to this structure have shown promise in other areas:
- Antimicrobial Activities : Some derivatives exhibit significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound's potential in reducing inflammation has been noted in preliminary studies.
Comparison with Similar Compounds
Core Heterocyclic Systems
The benzofuro[3,2-d]pyrimidin-4(3H)-one core distinguishes the target compound from analogs with thieno[3,2-d]pyrimidin-4(3H)-one or pyridothienopyrimidine systems:
Impact: The benzofuro core may improve solubility compared to sulfur-containing thieno analogs, while maintaining aromatic stacking interactions critical for biological activity .
Substituent Analysis
Substituents on the pyrimidinone ring significantly modulate physicochemical and biological properties:
Key Observations :
- The 2-chlorobenzylsulfanyl group in the target compound may confer stronger electrophilic character compared to morpholine-based sulfanyl groups, affecting reactivity and target selectivity .
- Benzodioxole substituents are recurrent in antimicrobial and kinase-targeting agents, suggesting shared structure-activity relationships .
Physicochemical Properties
Limited data on the target compound’s properties necessitate comparisons with analogs:
Trends : Hydroxyl or polar substituents (e.g., morpholine) increase melting points but reduce solubility, whereas halogenated or aromatic groups enhance lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
